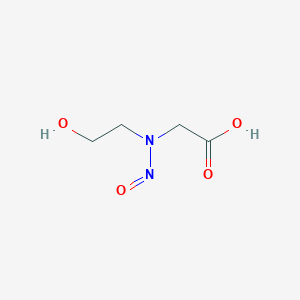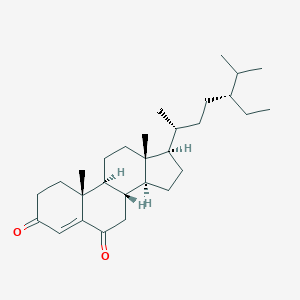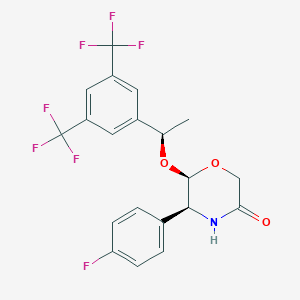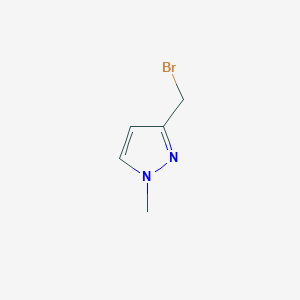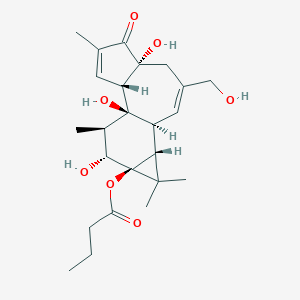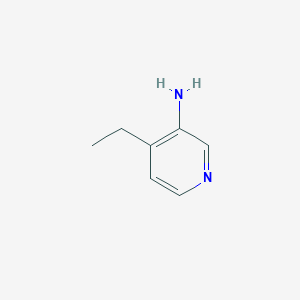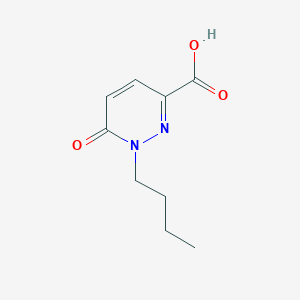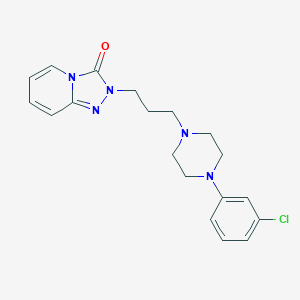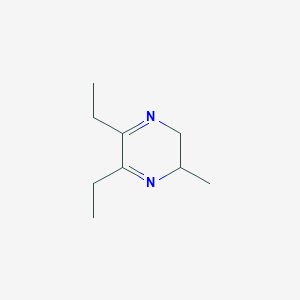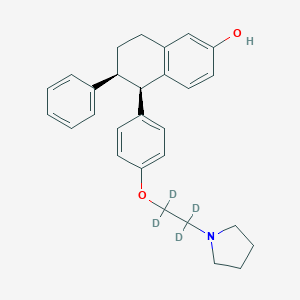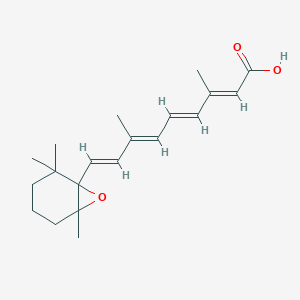
Ácido Retinoico 5,6-Epóxido Todo-trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
All-trans-5,6-Epoxyretinoic acid: is a naturally occurring metabolite of all-trans-retinoic acid, which is a derivative of vitamin A. This compound is known for its role as an agonist of all isoforms of the retinoic acid receptor (RAR), making it significant in various biological processes .
Aplicaciones Científicas De Investigación
All-trans-5,6-Epoxyretinoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of retinoids and their derivatives.
Biology: The compound is significant in studying cell differentiation and growth, particularly in cancer research.
Medicine: It has potential therapeutic applications in treating certain types of cancer and skin conditions due to its role as a retinoic acid receptor agonist.
Industry: The compound is used in the development of pharmaceuticals and cosmetic products .
Mecanismo De Acción
Target of Action
The primary targets of all-trans 5,6-Epoxy Retinoic Acid (5,6-Epoxy RA) are all isoforms of the retinoic acid receptor (RAR). These include RARα, RARβ, and RARγ . These receptors play a crucial role in the regulation of gene expression, cellular differentiation, and proliferation .
Mode of Action
5,6-Epoxy RA acts as an agonist to all isoforms of the RAR . It binds to these receptors and activates them, leading to changes in gene expression . This interaction with its targets results in the regulation of cellular differentiation and proliferation .
Biochemical Pathways
The activation of RARs by 5,6-Epoxy RA affects various biochemical pathways. These pathways are involved in cell growth, differentiation, and apoptosis . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
It is known that 5,6-epoxy ra is a natural metabolite of all-trans retinoic acid, which is a metabolite of vitamin a .
Result of Action
The activation of RARs by 5,6-Epoxy RA leads to changes in gene expression, which in turn regulate cellular differentiation and proliferation . Specifically, 5,6-Epoxy RA has been shown to induce growth arrest of MCF-7 and NB4 cells in vitro .
Análisis Bioquímico
Biochemical Properties
All-Trans 5,6-Epoxy Retinoic Acid is an agonist of all isoforms of the retinoic acid receptor (RAR). It has EC50s of 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively . This indicates that All-Trans 5,6-Epoxy Retinoic Acid interacts with these receptors and can influence their activity.
Cellular Effects
At a concentration of 1 µM, All-Trans 5,6-Epoxy Retinoic Acid induces growth arrest of MCF-7 and NB4 cells in vitro . This suggests that All-Trans 5,6-Epoxy Retinoic Acid can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of All-Trans 5,6-Epoxy Retinoic Acid is likely related to its role as an agonist of the retinoic acid receptor. By binding to these receptors, All-Trans 5,6-Epoxy Retinoic Acid could influence enzyme activity, alter gene expression, and induce changes at the molecular level .
Metabolic Pathways
All-Trans 5,6-Epoxy Retinoic Acid is a metabolite of all-trans retinoic acid, which is a metabolite of vitamin A This suggests that it is involved in the metabolic pathways of these compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: All-trans-5,6-Epoxyretinoic acid can be synthesized through the epoxidation of all-trans-retinoic acid. This process typically involves the use of oxidizing agents such as peracids or peroxides under controlled conditions to introduce the epoxy group at the 5,6-position of the retinoic acid molecule .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of all-trans-5,6-Epoxyretinoic acid likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: All-trans-5,6-Epoxyretinoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the epoxy group to other functional groups.
Substitution: The epoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids or peroxides are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized retinoic acid derivatives, while reduction can produce dihydro derivatives .
Comparación Con Compuestos Similares
All-trans-retinoic acid: The parent compound from which all-trans-5,6-Epoxyretinoic acid is derived.
9-cis-retinoic acid: Another retinoic acid isomer with similar biological activity.
13-cis-retinoic acid: Known for its use in acne treatment.
Uniqueness: All-trans-5,6-Epoxyretinoic acid is unique due to the presence of the epoxy group at the 5,6-position, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with retinoic acid receptors and influences its metabolic stability and activity .
Propiedades
Número CAS |
13100-69-1 |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m1/s1 |
Clave InChI |
KEEHJLBAOLGBJZ-ILKMQKNNSA-N |
SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
SMILES isomérico |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@]12[C@](O1)(CCCC2(C)C)C |
SMILES canónico |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Apariencia |
Assay:≥96%A solid |
Descripción física |
Solid |
Sinónimos |
5,6-epoxyretinoic acid 5,6-epoxyretinoic acid, (13-cis)-isomer 5,6-epoxyretinoic acid, sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


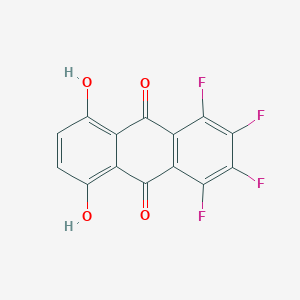
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
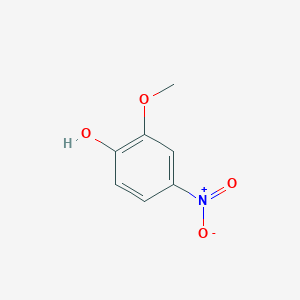
![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)
